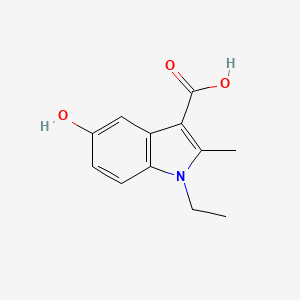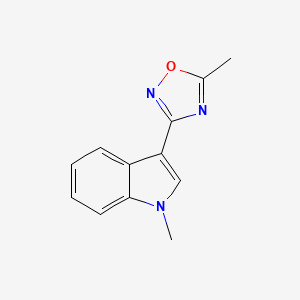
1-(((6-Chloropyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(((6-Chloropyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine is a chemical compound with the molecular formula C9H11ClN2O It is known for its unique structure, which includes a chloropyridine ring, a cyclopropane ring, and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((6-Chloropyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine typically involves the reaction of 6-chloropyridin-3-yl methanol with N-methylcyclopropanamine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the target compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1-(((6-Chloropyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The chloropyridine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .
Applications De Recherche Scientifique
1-(((6-Chloropyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(((6-Chloropyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((6-Chloropyridin-3-yl)methyl)imidazolidin-2-one: Shares the chloropyridine moiety but differs in the rest of the structure.
Ropanicant: Contains a similar chloropyridine ring but has a different overall structure and pharmacological profile.
Uniqueness
1-(((6-Chloropyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine is unique due to its combination of a chloropyridine ring, a cyclopropane ring, and an amine group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C10H13ClN2O |
|---|---|
Poids moléculaire |
212.67 g/mol |
Nom IUPAC |
1-[(6-chloropyridin-3-yl)oxymethyl]-N-methylcyclopropan-1-amine |
InChI |
InChI=1S/C10H13ClN2O/c1-12-10(4-5-10)7-14-8-2-3-9(11)13-6-8/h2-3,6,12H,4-5,7H2,1H3 |
Clé InChI |
JWLQFBOPLOBNEV-UHFFFAOYSA-N |
SMILES canonique |
CNC1(CC1)COC2=CN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine](/img/structure/B15068273.png)
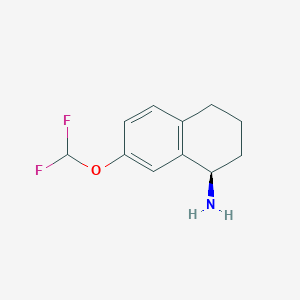
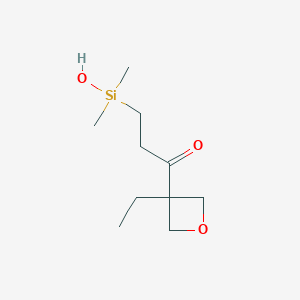

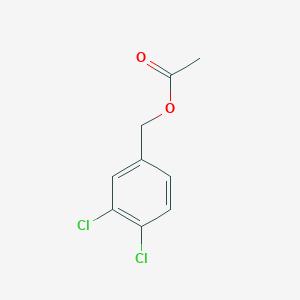
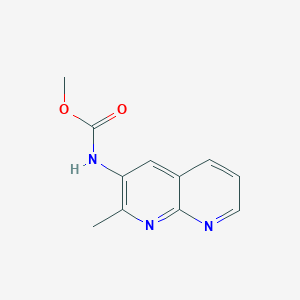

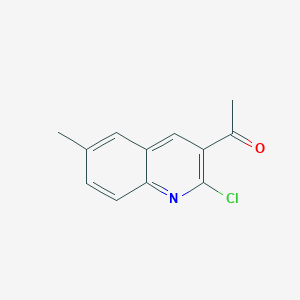

![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B15068317.png)
